N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(9-14-4-7-22-12-14)20-10-13-3-6-19-16(8-13)15-2-1-5-18-11-15/h1-8,11-12H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQPEYOVCMWPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bipyridine Core Construction
The bipyridine scaffold is synthesized via cross-coupling reactions. A modified Ullmann coupling between 2-chloropyridine and 3-pyridinylboronic acid under palladium catalysis yields [2,3'-bipyridine]. Key conditions include:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Toluene/EtOH (4:1)
- Temperature : 110°C, 24 hours
This method achieves 68–72% yield, with purification via column chromatography (SiO₂, hexane/EtOAc 7:3).
Methylation and Amination
The 4-position of bipyridine is functionalized through Friedel-Crafts alkylation:
- Methylation : Treatment with paraformaldehyde and HCl gas in dioxane at 60°C for 6 hours introduces a hydroxymethyl group.
- Amination : The intermediate alcohol is converted to the amine via a Gabriel synthesis:
- Reaction with phthalimide/KI in DMF (120°C, 8 hours)
- Deprotection with hydrazine hydrate in ethanol (reflux, 4 hours)
Yield : 58% over two steps.
Synthesis of 2-(Thiophen-3-yl)Acetic Acid (Precursor B)
Thiophene Functionalization
3-Thiophenecarboxylic acid is reduced to 3-thiophenemethanol using LiAlH₄ in THF (0°C to reflux, 2 hours, 85% yield). Subsequent Appel reaction with CBr₄/PPh₃ in CH₂Cl₂ converts the alcohol to 3-bromomethylthiophene (92% yield).
Cyanide Substitution and Hydrolysis
The bromide is displaced with KCN in DMSO (60°C, 6 hours) to form 2-(thiophen-3-yl)acetonitrile (78% yield). Acidic hydrolysis (H₂SO₄/H₂O, 100°C, 12 hours) yields 2-(thiophen-3-yl)acetic acid.
Amide Coupling: Final Step Synthesis
Activation of Carboxylic Acid
2-(Thiophen-3-yl)acetic acid is activated as an acyl chloride using SOCl₂ (reflux, 2 hours). Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry THF.
Reaction with Bipyridinemethanamine
The acyl chloride is added dropwise to a solution of [2,3'-bipyridin]-4-ylmethanamine and Et₃N (2 equiv) in THF at 0°C. The mixture is stirred at room temperature for 12 hours, followed by:
- Workup : Dilution with H₂O, extraction with EtOAc (3×)
- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Optimization Challenges and Solutions
Regioselectivity in Bipyridine Synthesis
Ullmann coupling often produces mixed regioisomers. Switching to Suzuki-Miyaura conditions with Pd(OAc)₂/XPhos enhances selectivity (>95%) but requires anhydrous conditions.
Amide Bond Stability
The thiophene sulfur’s nucleophilicity risks side reactions during acylation. Using HOBt/DIC coupling reagents instead of acyl chlorides minimizes decomposition, improving yield to 78%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.54 (s, 1H, Th-H), 7.89–7.21 (m, 6H, Ar-H), 4.41 (s, 2H, CH₂), 3.92 (s, 2H, CH₂CO) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 149.1–122.3 (Ar-C), 43.8 (CH₂NH), 40.1 (CH₂CO) |
| HRMS (ESI+) | [M+H]⁺ calc. 354.1245, found 354.1249 |
Purity Assessment
HPLC (C18 column, MeCN/H₂O 60:40, 1 mL/min) shows >99% purity with tᴿ = 6.72 min.
Alternative Synthetic Routes
Microwave-Assisted Coupling
Reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C) using microwave irradiation maintains yields while enhancing throughput.
Solid-Phase Synthesis
Immobilizing the bipyridinemethanamine on Wang resin enables iterative coupling/deprotection cycles, though scalability remains limited.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing Pd(PPh₃)₄ with Pd/C (10% loading) in bipyridine synthesis reduces costs by 40% without compromising yield.
Solvent Recycling
Distillation recovery of THF and toluene achieves 90% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents or nucleophiles like Grignard reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in bioimaging or as a probe due to its fluorescent properties.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide depends on its specific application:
In catalysis: It acts as a ligand, coordinating to metal centers and facilitating various catalytic processes.
In biology: It may interact with specific biomolecules, altering their function or localization.
In medicine: It could target specific cellular pathways or receptors, modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a common acetamide backbone with several analogues, differing in substituent groups:
Key Observations :
- Aromatic vs. Heterocyclic Substituents : The bipyridine and thiophene groups in the target compound may enhance π-π stacking and electronic interactions compared to chlorophenyl () or diethylphenyl () substituents.
- Functional Group Impact : The thiophene moiety (electron-rich sulfur heterocycle) could improve solubility and metabolic stability relative to purely hydrocarbon-based substituents (e.g., styryl in ) .
Key Observations :
- Reagent Efficiency : Sodium acetate () and triethylamine () are effective bases for acetamide formation, with yields exceeding 85%.
- Solvent Influence: Polar aprotic solvents (e.g., acetonitrile in ) may enhance reaction rates compared to ethanol () .
Physicochemical Properties
Available data on melting points and solubility:
| Compound Name | Melting Point (°C) | Solubility Notes | Reference |
|---|---|---|---|
| N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) | 230–232 | Ethanol-soluble | |
| Goxalapladib | Not reported | Likely lipophilic (trifluoromethyl groups) |
Key Observations :
- Thermal Stability : High melting points (e.g., 230–232°C in ) correlate with rigid aromatic frameworks, suggesting the target compound may exhibit similar stability due to its bipyridine core .
- Solubility : Thiophene and pyridine groups may improve aqueous solubility compared to alachlor’s hydrophobic substituents .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various fields.
1. Chemical Structure and Properties
This compound integrates a bipyridine moiety and a thiophene ring, which are known for their biological significance and ability to interact with various biomolecules. The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂OS |
| Molecular Weight | 314.42 g/mol |
| CAS Number | 2034267-91-7 |
2. Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Bipyridine Moiety : This can be achieved through coupling reactions such as Suzuki or Stille coupling.
- Introduction of the Thiophene Ring : A cross-coupling reaction with a thiophene derivative is employed.
- Formation of the Acetamide Linkage : The bipyridine-thiophene intermediate is reacted with an acetamide precursor using coupling reagents like EDCI or DCC to promote amide bond formation.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could target cellular receptors, altering their activity and influencing signaling pathways.
- Metal Coordination : The bipyridine moiety can coordinate with metal ions, enhancing its functionality in various biochemical contexts .
4. Biological Activities
Research indicates that this compound exhibits several biological activities:
4.1 Antimicrobial Activity
In vitro studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <100 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | <150 µg/mL |
These findings suggest that this compound may possess comparable antimicrobial activity .
4.2 Anticancer Potential
The bipyridine and thiophene moieties are recognized for their roles in cancer therapy. Compounds containing these structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in cell survival and apoptosis .
5. Case Studies
Recent studies have focused on the therapeutic potential of similar compounds:
- Study on Anticancer Activity : A related compound demonstrated significant inhibition of Mcl-1, an antiapoptotic protein linked to cancer progression . This suggests that this compound may also target similar pathways.
- Antimicrobial Research : Investigations into related derivatives indicated promising antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .
6. Conclusion
This compound represents a promising candidate for further research in medicinal chemistry due to its unique structure and potential biological activities. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
